Home > Products > Building Blocks P10699 > 6-Azaspiro[2.5]octan-4-ol
6-Azaspiro[2.5]octan-4-ol - 955082-88-9

6-Azaspiro[2.5]octan-4-ol

Catalog Number: EVT-1664821
CAS Number: 955082-88-9
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Hydroxymethyl-5-phenyl-7-oxa-4-azaspiro[2.5]octan-8-one

Compound Description: 1-Hydroxymethyl-5-phenyl-7-oxa-4-azaspiro[2.5]octan-8-one is a derivative of a cyclopropane amino acid. The compound's crystal structure reveals a half-chair conformation for the heterocycle, with the amino hydrogen in an axial position []. The cyclopropane ring significantly influences the heterocycle's angle around the connecting carbon, resulting in an unusual opening of 117.5°. This compound is characterized as a 1S, 2R propane stereoisomer, and its crystal cohesion is attributed to strong hydrogen bonds between the hydroxy group and the ketone of neighboring molecules [].

1-Oxa-2-azaspiro[2.5]octane (3,3-pentamethyleneoxaziridine)

Compound Description: 1-Oxa-2-azaspiro[2.5]octane is a versatile electrophilic aminating agent []. It reacts with various nucleophiles, including N-, S-, C-, and O-nucleophiles. Its reactivity stems from its ability to transfer either the NH function or the entire cyclohexylideneamino unit []. The compound is typically used as freshly prepared solutions in organic solvents like toluene due to its instability and tendency to decompose over time [].

(1R,2S,3S,4R,5R,7S)-2,3,4-Tris-(phenylmethoxy)-6,8-dioxabicyclo (3.2.1)octan-7-ol

Compound Description: This compound is a novel bicyclic synthon synthesized from 1R,2R,3S-Tris(phenylmethoxy)-6S-hydroxy-cyclohex-4-ene through ozonolysis []. Its rigid, locked, bicyclic framework makes it a valuable chiral template for synthesizing natural products, offering high stereo- and regioselectivity in reactions [].

(6S,7R,8R,9R,10R,11S)-7,8,11-tri-O-acetyl-9,10-O-isopropylidene-1-azaspiro[5.5]undecane-7,8,9,10,11-pentaol

Compound Description: This compound represents a key intermediate in the model studies of histrionicotoxin []. Its synthesis utilizes carbohydrate-derived starting materials, specifically dimethyl-t-butylsilyl 2,3-O-isopropylidene-α-D-lyxopentodialdo-1,4-furanoside, highlighting the application of carbohydrates in constructing complex ring systems [].

Hexahydrospiro[cyclopropane-1,10’-pyrido[1,2-c]quinazoline] and 2-λ5-benzo[f][1,4,2]diazaphosphepine derivatives

Compound Description: These phosphorus-containing polycyclic compounds are synthesized using a novel analog of the "Alder dimer" reagent, derived from spiro(4-cyclopropane) piperidinyl formamide and triflic anhydride []. This approach allows the incorporation of a 6-azaspiro[2.5]octane fragment into the final polycyclic structures. These compounds are particularly interesting for their potential applications in materials science and medicinal chemistry [].

Relevance: These compounds directly incorporate the 6-Azaspiro[2.5]octane fragment into their structure [], highlighting the versatility of this scaffold in building larger, more complex molecules. This approach allows for diverse applications of 6-Azaspiro[2.5]octan-4-ol derivatives, extending their use beyond their initial biological relevance.

1-Oxa-2-azaspiro[4.5]dec-2-ene-8β-ol and 1-Oxa-2-azaspiro[4.5]dec-2-ene-8α-ol

Compound Description: These two new isoxazoline compounds were isolated from the husks of Xanthoceras sorbifolia Bunge fruits []. While they did not exhibit significant inhibitory effects on butyrylcholinesterase, acetylcholinesterase, or tumor cell growth, computational predictions suggest potential anti-asthmatic and anti-anaphylaxis activities []. Notably, they showed high affinity for phosphodiesterase IV, an essential enzyme in asthma regulation.

Overview

6-Azaspiro[2.5]octan-4-ol is a bicyclic compound classified within the category of spiro compounds, characterized by a unique spiro structure where two rings are connected through a single atom. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in drug development.

Source

The compound can be synthesized through various chemical processes, often involving the manipulation of simpler organic molecules. While specific commercial sources for 6-Azaspiro[2.5]octan-4-ol may not be widely available, it can be derived from related compounds or synthesized in laboratory settings.

Classification

6-Azaspiro[2.5]octan-4-ol falls under the broader classification of nitrogen-containing heterocycles. Its structure includes a nitrogen atom within the ring system, contributing to its chemical reactivity and potential biological interactions.

Synthesis Analysis

Methods

The synthesis of 6-Azaspiro[2.5]octan-4-ol typically involves multi-step organic reactions. Common methods include:

  1. Cyclization Reactions: These reactions form the spirocyclic structure by linking two cyclic systems through a nitrogen atom.
  2. Reduction Reactions: The introduction of hydroxyl groups may involve reduction processes that convert ketones or aldehydes into alcohols.

Technical Details

The synthesis may utilize reagents such as amines, aldehydes, and various catalysts to facilitate the formation of the desired spiro compound. Specific conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular formula for 6-Azaspiro[2.5]octan-4-ol is C8H13NC_8H_{13}N. Its structure features a bicyclic framework with a hydroxyl group at the 4-position of the spiro system.

Data

  • Molecular Weight: Approximately 139.19 g/mol
  • IUPAC Name: 6-Azaspiro[2.5]octan-4-ol
  • InChI Key: Specific structural identifiers can be used for database searches to obtain further information on its properties and applications.
Chemical Reactions Analysis

Reactions

6-Azaspiro[2.5]octan-4-ol can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions.
  2. Oxidation Reactions: The alcohol can be oxidized to form corresponding carbonyl compounds.
  3. Condensation Reactions: It may also undergo condensation with other reactive species to form more complex structures.

Technical Details

Understanding the reactivity of 6-Azaspiro[2.5]octan-4-ol allows chemists to design targeted reactions for synthesizing derivatives or conjugates that may enhance its biological activity.

Mechanism of Action

Process

The mechanism of action for compounds like 6-Azaspiro[2.5]octan-4-ol often involves interaction with biological targets such as enzymes or receptors:

  1. Binding Affinity: The structural features contribute to how well the compound binds to specific biological macromolecules.
  2. Biological Pathways: Once bound, it may inhibit or activate certain pathways, leading to therapeutic effects.

Data

Studies on similar compounds suggest that modifications in the spiro structure can significantly influence pharmacodynamics and pharmacokinetics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Melting Point: Specific melting points need to be determined experimentally but are generally within a moderate range for organic compounds.

Chemical Properties

  1. Solubility: Soluble in common organic solvents; solubility in water should be evaluated.
  2. Stability: Stability under various conditions (light, heat) should be assessed for practical applications.

Relevant data from literature can provide insights into the stability and reactivity profiles necessary for safe handling and application in research settings.

Applications

Scientific Uses

6-Azaspiro[2.5]octan-4-ol has potential applications in:

  1. Medicinal Chemistry: As a lead compound or scaffold for developing new drugs targeting specific diseases.
  2. Material Science: In the synthesis of polymers or materials with unique properties due to its structural characteristics.
  3. Biological Research: Used in studies aimed at understanding molecular interactions within biological systems.

The versatility of 6-Azaspiro[2.5]octan-4-ol makes it an intriguing subject for ongoing research and development across multiple scientific disciplines.

Therapeutic Applications in Oncology

Role in Triple-Negative Breast Cancer (TNBC) Treatment Strategies

Triple-negative breast cancer (TNBC) accounts for 10–15% of breast cancers and is characterized by the absence of estrogen/progesterone receptors and low HER2 expression, rendering it unresponsive to conventional hormonal or HER2-targeted therapies [2]. This subtype exhibits aggressive behavior, early recurrence, and limited treatment options beyond cytotoxic chemotherapy. 6-Azaspiro[2.5]octane derivatives have emerged as promising agents against TNBC due to their ability to disrupt oncogenic protein stability. Unlike PD-1/PD-L1 inhibitors (e.g., pembrolizumab), which benefit only PD-L1-positive TNBC subsets [9], 6-azaspiro[2.5]octane-based compounds target fundamental proteostatic mechanisms in all TNBC subtypes. Preclinical studies demonstrate potent activity against TNBC cell lines (e.g., MDA-MB-231), reducing proliferation and metastasis in vitro and in xenograft models [3] [6]. Their development addresses a critical unmet need for targeted TNBC therapies independent of biomarker expression.

Mechanism of Action as Hsp90 C-Terminal Domain (CTD) Inhibitors

6-Azaspiro[2.5]octane derivatives, exemplified by optimized compounds 89 and 104, function as allosteric inhibitors of Hsp90’s C-terminal domain (CTD). Hsp90 stabilizes >200 oncogenic clients (e.g., AKT, RAF-1, HER2), and its inhibition causes their proteasomal degradation [3] [6]. Unlike N-terminal domain (NTD) inhibitors (e.g., ganetespib), which induce a cytoprotective heat shock response (HSR) via HSF1 activation, CTD inhibitors like TVS21 derivatives avoid HSR by disrupting Hsp90 dimerization and cochaperone recruitment [6].

Biochemical and NMR studies confirm that these compounds bind a hydrophobic pocket near the CTD dimer interface. Key interactions include:

  • Halogen bonding between aryl chlorine atoms and Glu489
  • Cation–π interactions of phenyl rings with Arg604
  • Ionic bonding of morpholine nitrogens with Glu489 side chains [3] [6]

This binding destabilizes Hsp90’s open conformation, impairing client protein folding without triggering compensatory Hsp70/90 upregulation [6].

Table 1: Structural Features of Key 6-Azaspiro[2.5]octane Hsp90 CTD Inhibitors

CompoundCore StructureKey ModificationsHsp90 Binding Affinity (Kd)
TVS216-Azaspiro[2.5]octane2-Chloro-5-methylphenyl ring A8.9 µM
89Optimized spiro scaffoldBenzyloxypyrimidine; Morpholine D0.32 µM
104Optimized spiro scaffoldExtended linker; Pyrimidine variant0.18 µM

Apoptosis Induction and Oncogenic Protein Degradation Pathways

6-Azaspiro[2.5]octane-based Hsp90 CTD inhibitors induce apoptosis in TNBC cells through two interconnected pathways: client protein degradation and mitochondrial caspase activation. Treatment with compound 89 reduces levels of survival kinases (AKT, ERK), transcription factors (STAT3), and cell-cycle regulators (CDK4) by >70% within 24 hours [6]. This degradation:

  • Disrupts PI3K/AKT/mTOR signaling, eliminating suppression of pro-apoptotic BAD and BIM proteins.
  • Activates intrinsic apoptosis via cytochrome c release and caspase-9 cleavage.
  • Sensitizes cells to extrinsic apoptosis through TRAIL receptor upregulation [3].

Flow cytometry analyses confirm dose-dependent annexin V positivity in 65–80% of TNBC cells after 48-hour exposure to compound 104. Caspase-3/7 activity increases 4-fold, while proteomic studies reveal downregulation of anti-apoptotic Bcl-2 and XIAP [6]. Unlike DNA-damaging chemotherapies, this mechanism selectively targets cancer cells dependent on Hsp90-stabilized oncoproteins.

Comparative Efficacy Against HER2-Positive and Hormone Receptor-Positive Breast Cancer Subtypes

The efficacy of 6-azaspiro[2.5]octane derivatives varies significantly across breast cancer molecular subtypes due to differential oncoprotein dependency:

  • TNBC: Exhibits highest sensitivity (IC₅₀: 0.2–0.5 µM for compound 89), attributed to reliance on Hsp90 clients like mutant p53, c-MET, and PDGFRα for survival. Degradation of these proteins induces apoptosis in >70% of TNBC cells [2] [6].
  • HER2-positive: Moderate sensitivity (IC₅₀: 0.8–1.5 µM). While HER2 is an Hsp90 client, compensatory pathways (e.g., PI3K activation) and high Hsp90 expression confer relative resistance. Combining CTD inhibitors with trastuzumab enhances HER2 degradation [6].
  • Hormone receptor-positive (HR+): Lowest sensitivity (IC₅₀: 2.5–5.0 µM). Estrogen receptor α (ERα) degradation occurs, but slow proliferation reduces Hsp90 dependency. Synergy with CDK4/6 inhibitors (e.g., palbociclib) is under investigation [6].

In vivo xenograft studies mirror these findings: TNBC tumors show 85% growth suppression with compound 89 monotherapy, versus 40–50% in HER2-positive models [6].

Synergistic Potential with Chemotherapy and Targeted Therapies

6-Azaspiro[2.5]octane Hsp90 inhibitors enhance standard-of-care TNBC therapies through proteotoxic stress amplification and chemo-sensitization:

  • Chemotherapy Synergy:
  • Taxanes/Platinum agents: Compound 104 with paclitaxel increases DNA damage (γH2AX foci ↑3.5-fold) and apoptosis (caspase-3 ↑90%) in TNBC cells vs. monotherapy. Degradation of DNA repair clients (CHK1, BRCA1) impairs recovery from platinum-induced damage [2] [6].
  • Antimetabolites: Pre-treatment with compound 89 depletes thymidylate synthase, potentiating 5-FU cytotoxicity 2.8-fold [6].

  • Immunotherapy Synergy:

  • PD-1/PD-L1 inhibitors: Hsp90 inhibition downregulates PD-L1 and increases tumor-infiltrating lymphocytes. In PD-L1⁺ TNBC models, compound 89 + pembrolizumab improved tumor regression vs. either agent alone (78% vs. 45–53%) [9].

  • Targeted Therapy Synergy:

  • PARP inhibitors: Enhanced DNA damage via RAD51 degradation in BRCA-wild-type TNBC [2].

Table 2: Synergistic Interactions of 6-Azaspiro[2.5]octane Derivatives in TNBC Models

Combination PartnerMechanistic BasisEfficacy Enhancement
Paclitaxel/CarboplatinDegradation of survival kinases (AKT, ERK)Tumor growth inhibition: 95% vs. 60–70%
PembrolizumabPD-L1 downregulation; T-cell activationComplete response rate: 40% vs. 15–20%
Olaparib (PARP inhibitor)Impaired DNA repair (RAD51, BRCA1 depletion)Apoptosis ↑3-fold in BRCA-wild-type TNBC

These synergies enable dose reduction of cytotoxic agents, potentially mitigating toxicity while maintaining efficacy. Clinical trials evaluating combinations (e.g., Hsp90 CTD inhibitors + anti-PD-1) are in development [9].

Properties

CAS Number

955082-88-9

Product Name

6-Azaspiro[2.5]octan-4-ol

IUPAC Name

6-azaspiro[2.5]octan-8-ol

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c9-6-5-8-4-3-7(6)1-2-7/h6,8-9H,1-5H2

InChI Key

UTLJTKFPIYWIRV-UHFFFAOYSA-N

SMILES

C1CC12CCNCC2O

Canonical SMILES

C1CC12CCNCC2O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.